molecular formula C11H24O2Si2 B3056026 Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- CAS No. 6838-66-0

Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-

Cat. No.: B3056026
CAS No.: 6838-66-0
M. Wt: 244.48 g/mol
InChI Key: CJBPIWYGBPOITC-UHFFFAOYSA-N
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Description

The compound “Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-” (hypothetical IUPAC name) is a silane derivative featuring a cyclopentene ring substituted with two trimethylsiloxy (–O–Si(CH₃)₃) groups at the 1,2-positions. These analogs share key characteristics, such as hydrolytic stability due to the silyl ether linkages and applications in organic synthesis, photochemistry, and polymer science. The cyclopentene variant is presumed to exhibit intermediate ring strain and reactivity compared to its smaller (cyclobutene) and larger (cyclohexene) counterparts.

Properties

IUPAC Name

trimethyl-(2-trimethylsilyloxycyclopenten-1-yl)oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si2/c1-14(2,3)12-10-8-7-9-11(10)13-15(4,5)6/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBPIWYGBPOITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=C(CCC1)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455490
Record name Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6838-66-0
Record name Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Carbene Generation

Acylsilanes such as p-toluoyltrimethylsilane (1a) undergo photolysis at 419 nm in anhydrous toluene, producing nucleophilic carbenes and siloxide byproducts. The carbene intermediate engages with conjugated dienes (e.g., 2a ) in a domino sequence: initial cyclopropanation followed by vinylcyclopropane rearrangement. This cascade culminates in the formation of a functionalized cyclopentene skeleton.

Key mechanistic features include:

  • Light dependency : Irradiation at 419 nm ensures efficient carbene generation while minimizing side reactions.
  • Solvent effects : Toluene outperforms dichloromethane/hexane mixtures, enhancing yields from 20% to 70% (Table 1).
  • Moisture sensitivity : Molecular sieves (4 Å) and argon purging are critical to suppress hydrolysis of the acylsilane precursor to aldehydes.

General Synthetic Procedure

Adapted from optimized protocols:

  • Acylsilane (1) (0.1 mmol) and diene (2) (1.4 equiv) are dissolved in dry toluene (0.5 mL).
  • Molecular sieves (100 mg) are added, and the mixture is purged with argon for 15 minutes.
  • The solution is irradiated at 419 nm for 24–72 hours until complete consumption of 1 (monitored by TLC).
  • The crude product is purified via silica column chromatography (hexane/ethyl acetate gradient).

Representative yield : 70–74% for trimethylsilyl- and tert-butyldimethylsilyl-substituted variants.

Optimization of Reaction Parameters

Systematic optimization studies have identified critical variables influencing yield and selectivity (Table 1):

Parameter Optimal Condition Yield Impact
Solvent Toluene 70% vs. 20% in DCM/hexane
Diene Equiv. 1.4 equiv 66% yield (vs. 65% at 2.8 equiv)
Concentration 10 mM acylsilane Maximizes carbene-diene interaction
Silyl Group Trimethylsilyl (TMS) 70% yield (vs. 74% for TBS)

Critical observations :

  • Excess diene (>2.8 equiv) promotes diallylation side products (e.g., 4 ).
  • Bulky silyl groups (e.g., TBS) marginally improve yields but prolong reaction times (55 vs. 23 hours).

Silylation Protocols for Oxygen Functionalization

While the cycloaddition directly installs siloxy groups in some cases, auxiliary silylation methods are occasionally required. A modified procedure from OrgSyn provides a scalable pathway:

Post-Cycloaddition Silylation

  • Cyclopentene diol intermediates are dissolved in dry tetrahydrofuran (THF) under argon.
  • The solution is cooled to −78°C, and nBuLi (1.2 equiv) is added dropwise.
  • Trimethylsilyl chloride (1.2 equiv) is introduced, followed by gradual warming to room temperature.
  • Workup includes aqueous NH₄Cl quenching, extraction with methyl tert-butyl ether (MTBE), and chromatographic purification.

Advantages :

  • Compatibility with acid-sensitive cyclopentene cores.
  • High regioselectivity for 1,2-diol positions.

Structural Validation and Analytical Data

X-ray diffraction analysis confirms the 1,2-bis(trimethylsiloxy)cyclopentene structure. Key spectroscopic features include:

  • ¹H NMR (CDCl₃): δ 0.21 ppm (singlet, TMS protons).
  • ¹³C NMR : Cyclopentene carbons at δ 125–135 ppm, siloxy carbons at δ 1–2 ppm.

Challenges and Mitigation Strategies

Competing Hydrolysis Pathways

Trace moisture converts acylsilanes to aldehydes (e.g., p-tolualdehyde). Mitigation includes:

  • Rigorous solvent drying (molecular sieves, argon sparging).
  • Avoiding protic solvents.

Diradical Side Reactions

Prolonged irradiation (>72 hours) generates diradicals, leading to oligomerization. Monitoring via TLC and terminating reactions at full conversion are essential.

Industrial-Scale Considerations

For bulk synthesis, the following adaptations are recommended:

  • Flow photoreactors : Enhance light penetration and reduce irradiation time.
  • Silica-grafted molecular sieves : Simplify purification by integrating sieves into stationary phases.

Chemical Reactions Analysis

Types of Reactions

Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Various substituted silane derivatives depending on the reagents used.

Scientific Research Applications

Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials such as silicone polymers and coatings.

Mechanism of Action

The mechanism of action of Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl- involves its ability to form stable bonds with various substrates. The compound interacts with molecular targets through its silane groups, facilitating the formation of new chemical bonds. This interaction is crucial in processes such as catalysis, where the compound acts as a catalyst or a catalyst precursor.

Comparison with Similar Compounds

Key Observations:

  • Ring Strain and Reactivity : Cyclobutene derivatives (4-membered) exhibit higher reactivity in photoaddition reactions due to ring strain, enabling access to sesquiterpenes and diterpenes . Cyclohexene analogs (6-membered) are more stable and serve as protecting groups in organic synthesis .

Research Findings and Limitations

  • Gaps in Data: No direct studies on the cyclopentene variant were identified in the evidence. Comparisons are extrapolated from cyclobutene and cyclohexene analogs.
  • Reactivity Trends : Ring size inversely correlates with thermal stability but enhances photochemical reactivity. Cyclopentene derivatives may bridge the reactivity gap between 4- and 6-membered rings.

Biological Activity

Silane compounds, particularly those containing functional groups like trimethylsilyl and cyclic structures, have garnered attention in various fields including materials science and medicinal chemistry. The compound Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-] is of particular interest due to its potential biological activities and applications. This article aims to consolidate available research findings on its biological activity, including toxicity assessments, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₁₀H₂₂O₂Si₂
  • Molecular Weight : 230.452 g/mol
  • Density : 0.9 g/cm³
  • Boiling Point : 215.1 °C at 760 mmHg
  • Flash Point : 61.1 °C

Biological Activity Overview

The biological activity of silanes can vary significantly based on their structure and substituents. The compound has been evaluated for several biological properties:

1. Toxicity

Toxicological evaluations indicate that compounds similar to Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-] may exhibit irritant properties. For instance:

  • Eye Irritation : Classified as an irritant (H319).
  • Skin Irritation : Can cause skin irritation (H315).
  • Respiratory Effects : May cause respiratory irritation (H335) .

2. Antimicrobial Activity

Research has shown that silanes can possess antimicrobial properties. A study conducted on trimethylsilyl derivatives demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial coatings and pharmaceuticals.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of silane compounds on different cell lines:

  • Cancer Cell Lines : Some derivatives showed selective cytotoxicity against cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.

Case Studies

Several studies have investigated the biological activity of silane compounds:

Case Study 1: Antimicrobial Properties

A study published in the European Journal of Organic Chemistry explored the synthesis of silane derivatives and their antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL .

Case Study 2: Cytotoxic Effects on Cancer Cells

Research published in Synthetic Communications examined the cytotoxic effects of a related silane compound on human breast cancer cells (MCF-7). The study found that the compound induced apoptosis at concentrations above 50 µM, with a notable increase in reactive oxygen species (ROS) production observed .

Data Table: Biological Activity Summary

Biological ActivityResult/Observation
Eye IrritationYes (Irritant)
Skin IrritationYes (Irritant)
Respiratory IrritationYes (May cause irritation)
Antimicrobial ActivityEffective against S. aureus and E. coli
Cytotoxicity on Cancer CellsInduces apoptosis at >50 µM concentration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-
Reactant of Route 2
Silane, [1-cyclopentene-1,2-diylbis(oxy)]bis[trimethyl-

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